molecular formula C25H29N3O4S B3009107 N-(4-butylphenyl)-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide CAS No. 1021054-73-8

N-(4-butylphenyl)-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide

Cat. No.: B3009107
CAS No.: 1021054-73-8
M. Wt: 467.58
InChI Key: OKWPCUFBWDCIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butylphenyl group, a methoxybenzyl group, and a pyridine-3-sulfonamido group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-butylphenylamine and 4-methoxybenzyl chloride. These intermediates are then subjected to a series of reactions, including sulfonation, acylation, and coupling reactions, to form the final product.

    Acylation: The acetamide group is introduced by reacting the sulfonamide intermediate with acetic anhydride.

    Coupling Reaction: The final step involves coupling the acetamide intermediate with 4-methoxybenzyl chloride in the presence of a base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles like halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic groups can engage in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide
  • N-(4-butylphenyl)-2-(N-(4-methylbenzyl)pyridine-3-sulfonamido)acetamide
  • N-(4-butylphenyl)-2-(N-(4-ethoxybenzyl)pyridine-3-sulfonamido)acetamide

Uniqueness

This compound stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to form hydrogen bonds, potentially leading to improved interactions with biological targets compared to its analogs.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-3-4-6-20-8-12-22(13-9-20)27-25(29)19-28(18-21-10-14-23(32-2)15-11-21)33(30,31)24-7-5-16-26-17-24/h5,7-17H,3-4,6,18-19H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWPCUFBWDCIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.